molecular formula C4H2N2S3 B184537 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile CAS No. 5147-74-0

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Cat. No. B184537
CAS RN: 5147-74-0
M. Wt: 174.3 g/mol
InChI Key: IXPKEXWZTKXQBC-UHFFFAOYSA-N
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Description

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile (5ATC) is a small molecule that has been studied for its potential use in numerous scientific research applications. It is a low molecular weight compound with a molecular weight of 181.2 g/mol, and is composed of nitrogen, carbon, and sulfur atoms. 5ATC is known to possess a variety of biochemical and physiological effects, and is gaining attention for its ability to be used in laboratory experiments.

Scientific Research Applications

  • Sulfurizing Agents in Oligonucleotide Synthesis 5-Amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile derivatives are studied for their reactivity as sulfurizing agents, useful in DNA and RNA synthesis. These compounds demonstrate efficient sulfur transfer reactivity, contributing to advancements in nucleotide synthesis technologies (Guzaev, 2011).

  • Chemical Transformations and Synthesis Research includes exploring the reactions of derivatives of this compound with bromoethanones and acylation agents, leading to novel compounds with potential applications in various fields of chemistry and biochemistry (Čmelík, Čmelík, & Pazdera, 2006).

  • Structural Elucidation in Chemistry Studies involve the regioselectivity of electrophilic attacks on derivatives of this compound, leading to a deeper understanding of reaction mechanisms and product structure elucidation in organic chemistry (Čmelík, Marek, & Pazdera, 2002).

  • Antitumor Applications Derivatives of this compound are explored for their potential antitumor activities against various human tumor cell lines, indicating its relevance in the development of new antitumor agents (Khalifa & Algothami, 2020).

  • Molecular Modeling and Drug Design The molecular structure of these compounds is analyzed through modeling studies, contributing to drug design and understanding of biological activities, especially in antitumor research (Khalifa & Algothami, 2020).

  • Corrosion Inhibition Research Derivatives are also investigated for their properties as corrosion inhibitors, particularly in the context of protecting metals in acidic environments. This has significant implications in material science and industrial applications (Verma et al., 2015).

  • Application in Photovoltaic Devices Some derivatives are studied for their potential use in photovoltaic devices, indicating its versatility and application in renewable energy technologies (Halim et al., 2018).

  • Antimicrobial Activity Research into the antimicrobial activity of these derivatives has also been conducted, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

  • Green Chemistry Synthesis Environmentally friendly synthesis methods for these derivatives are also explored, contributing to the field of green chemistry and sustainable manufacturing processes (Shelke Rn et al., 2016).

  • Electronic Substituent Constants Assessment The compound is used in the assessment of electronic substituent constants, a key aspect in understanding chemical reactivity and designing new molecules (Chollet, Legouin, & Burgot, 1998).

properties

IUPAC Name

3-amino-5-sulfanylidenedithiole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPKEXWZTKXQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SSC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360880
Record name 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5147-74-0
Record name 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5147-74-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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